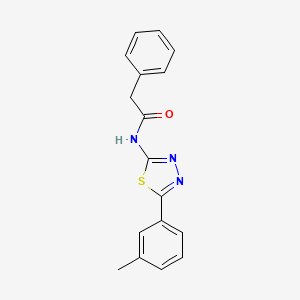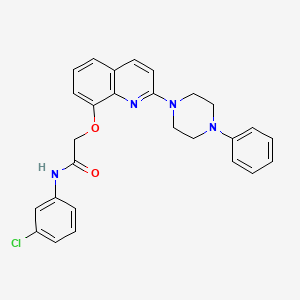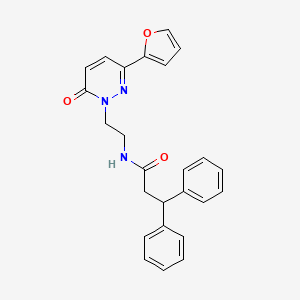
2-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a derivative of acetamide with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiadiazole rings and acetamide groups have been synthesized and studied for their chemical and biological properties. These compounds are of interest due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was achieved by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Similarly, other acetamide derivatives were synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of "2-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of aromatic rings and heterocyclic thiadiazole groups. The structures of such compounds are confirmed using techniques like NMR, FTIR, MS, and elemental analysis . The molecular geometry can influence the compound's intermolecular interactions and overall stability. For example, similar compounds with difluoromethyl groups and halophenyl rings were found to be isostructural and V-shaped, with angles between the aromatic planes around 84 degrees, leading to the formation of 3-D arrays through various intermolecular interactions .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of the acetamide group allows for further chemical modifications and the formation of hydrogen bonds, which can be crucial for biological activity. The intermolecular interactions such as hydrogen bonds and pi interactions play a significant role in the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity constants, are influenced by their molecular structure. The acidity constants (pKa) of similar compounds have been determined using UV spectroscopic studies, revealing that protonation typically occurs on the nitrogen atoms of the heterocyclic rings . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
A study focused on the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a closely related compound, for their potency as glutaminase inhibitors. These compounds are part of an effort to identify more potent glutaminase inhibitors with improved drug-like properties. The research found that certain analogs retained the potency of BPTES and showed promise in improving aqueous solubility, with one analog demonstrating similar potency and better solubility compared to BPTES. This compound also attenuated the growth of P493 human lymphoma B cells in vitro and in a mouse xenograft model, highlighting its therapeutic potential in cancer treatment due to the role of glutaminase in cancer cell metabolism (Shukla et al., 2012).
Antimicrobial and Anticholinesterase Activities
Another study synthesized new derivatives and evaluated them for their antimicrobial and anticholinesterase activities. Despite expectations for acetylcholinesterase inhibitory activities, the compounds showed weak effects in this area. However, significant antifungal activity was observed, particularly against Candida parapsilosis, suggesting potential applications in combating fungal infections (Yurttaş et al., 2015).
Antimicrobial and Hemolytic Activity
Research on 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the target compound, demonstrated their pharmacological significance through the synthesis of new series aimed at antimicrobial and hemolytic activity evaluation. The study revealed that most compounds exhibited antimicrobial activity against selected microbes, with certain compounds showing potent activity and low toxicity. This highlights their potential for further biological screening and application trials in antimicrobial therapies (Gul et al., 2017).
Anticancer Activities
A notable study synthesized new thiazolidin-4-one derivatives and evaluated them for antimicrobial activity, revealing significant potential as antimicrobial agents. This research provides a basis for further exploration of similar compounds in the search for effective antimicrobial treatments (Baviskar et al., 2013).
Wirkmechanismus
Additionally, compounds with an indole nucleus, which is similar to the thiadiazole ring, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-5-9-14(10-12)16-19-20-17(22-16)18-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJDBUQWDHJMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)
![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)





![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)